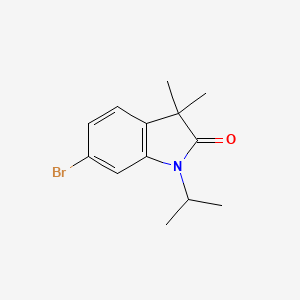

6-Bromo-1-isopropyl-3,3-dimethyl-1,3-dihydro-indol-2-one

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, DMSO-d₆):

- δ 7.45 (d, J = 8.4 Hz, 1H, H-7): Aromatic proton adjacent to bromine.

- δ 7.12 (d, J = 2.0 Hz, 1H, H-4) and δ 6.98 (dd, J = 8.4, 2.0 Hz, 1H, H-5): Coupled aromatic protons.

- δ 3.85 (septet, J = 6.8 Hz, 1H, N-CH(CH₃)₂): Isopropyl methine.

- δ 1.45 (d, J = 6.8 Hz, 6H, N-CH(CH₃)₂): Methyl groups of isopropyl.

- δ 1.32 (s, 6H, C(CH₃)₂): Geminal dimethyl groups[

Properties

IUPAC Name |

6-bromo-3,3-dimethyl-1-propan-2-ylindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO/c1-8(2)15-11-7-9(14)5-6-10(11)13(3,4)12(15)16/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZFNUCIESALKJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=C(C=CC(=C2)Br)C(C1=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Indole Derivatives

The initial step in synthesizing 6-Bromo-1-isopropyl-3,3-dimethyl-1,3-dihydro-indol-2-one involves the bromination of an indole precursor. This process typically employs a brominating agent such as N-bromosuccinimide (NBS) or molecular bromine under controlled conditions to selectively introduce a bromine atom at the 6-position of the indole ring.

- Reagents: Brominating agents like NBS or Br₂.

- Solvent: Common solvents include acetic acid or dichloromethane.

- Conditions: Reactions are conducted at low temperatures (0–25°C) to enhance regioselectivity and prevent over-bromination.

- Outcome: Selective bromination at the 6-position, confirmed via spectroscopic analysis.

Alkylation at the Nitrogen and Carbon Positions

Following bromination, the next step involves alkylation to introduce the isopropyl and methyl groups at specified positions. Friedel-Crafts alkylation is the most common method, utilizing isopropyl chloride or isopropyl bromide in the presence of a Lewis acid catalyst such as aluminum chloride.

- The Friedel-Crafts reaction is performed under inert atmospheres (nitrogen or argon) to prevent oxidation.

- Solvent choice: Dichloromethane or chloroform.

- Temperature: Reflux conditions (around 40–60°C) optimize yield.

- The reaction selectively alkylates the nitrogen atom and the aromatic ring, forming the desired substitution pattern.

Cyclization and Formation of the Indolone Core

The subsequent cyclization involves converting the substituted indole into the indolone structure. This step often employs oxidative or reductive conditions to facilitate ring closure, with reagents such as oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., lithium aluminum hydride).

- Reaction conditions are optimized to favor the formation of the dihydro-indolone core.

- The process may involve intermediate protection/deprotection steps to prevent side reactions.

Functional Group Modification and Purification

Final modifications include introducing the carbonyl group at the 2-position and ensuring the correct oxidation state. Purification techniques such as column chromatography, recrystallization, and spectroscopic confirmation (NMR, MS) are employed to isolate the pure compound.

Summary of Preparation Route

| Step | Reaction Type | Reagents | Conditions | Purpose |

|---|---|---|---|---|

| 1 | Bromination | NBS or Br₂ | 0–25°C, inert atmosphere | Regioselective bromination at C-6 |

| 2 | Alkylation | Isopropyl chloride, AlCl₃ | Reflux, inert atmosphere | Introduction of isopropyl and methyl groups |

| 3 | Cyclization | Oxidants/reductants | Controlled temperature | Formation of indolone core |

| 4 | Purification | Chromatography, recrystallization | Room temperature | Isolation of pure compound |

Notes on Reaction Control and Yield Optimization

- Reaction temperature and solvent choice are critical for regioselectivity and yield.

- Inert atmospheres prevent oxidation or side reactions.

- Spectroscopic analysis (NMR, MS) confirms structural integrity at each stage.

- Purification techniques ensure removal of impurities and by-products, enhancing overall yield.

Additional Synthesis Approaches

Research patents suggest alternative routes, such as the synthesis of indole derivatives via Friedel-Crafts acylation followed by amidation and reduction, culminating in the formation of the target compound. For example, a patent describes using 6-bromoindole as a starting material for a multi-step synthesis involving acylation, amidation, reduction, and protective group strategies, which can be adapted for the specific structure of this compound.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-isopropyl-3,3-dimethyl-1,3-dihydro-indol-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxindole derivatives or reduction to yield different indole derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted indoles and oxindoles, which have significant biological activities and are used in pharmaceutical research .

Scientific Research Applications

Anticancer Properties

Research has highlighted the potential of 6-Bromo-1-isopropyl-3,3-dimethyl-1,3-dihydro-indol-2-one as an anticancer agent. In vitro studies have demonstrated significant antiproliferative activity against various cancer cell lines:

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| A549 | 5.0 | Significant growth inhibition |

| MCF7 | 7.5 | Moderate growth inhibition |

These findings indicate that the compound preferentially suppresses rapidly dividing cancer cells while exhibiting lower toxicity to non-tumor cells .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Preliminary investigations suggest that it exhibits activity against a range of bacterial strains, making it a candidate for developing new antimicrobial agents. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anti-inflammatory Applications

This compound has shown promise in anti-inflammatory research. It acts as a p38 MAPK inhibitor, which is significant in managing inflammatory diseases. In cellular models, it has been observed to reduce pro-inflammatory cytokine production, suggesting its potential therapeutic role in conditions like rheumatoid arthritis and inflammatory bowel disease .

Case Studies

Case Study 1: Anticancer Efficacy

In a controlled study involving A549 lung cancer cells, treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. The study concluded that this compound could serve as a lead compound for further development into a novel anticancer drug.

Case Study 2: Antimicrobial Activity

A recent study evaluated the antimicrobial effects of the compound against Staphylococcus aureus and Escherichia coli. The results indicated a notable reduction in bacterial growth at concentrations above 10 μM, supporting its potential use as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 6-Bromo-1-isopropyl-3,3-dimethyl-1,3-dihydro-indol-2-one involves its interaction with specific molecular targets. It binds to various receptors and enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

The biological and physicochemical properties of indole derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis with key analogs:

Table 1: Structural and Molecular Comparison

Key Observations :

- Bromine Position: The substitution of bromine at position 6 (target compound) vs. For example, 6-methoxy analogs of indol-2-one derivatives exhibit enhanced cytotoxicity due to optimal positioning for receptor interaction .

- Substituent Type : The isopropyl group at position 1 in the target compound increases hydrophobicity compared to smaller alkyl groups (e.g., methyl or propyl). This may enhance membrane permeability but reduce solubility .

- Functional Groups : Benzylidene-substituted analogs (e.g., (Z)-4-bromo-3-benzylidene-1,3-dihydro-indol-2-one) exhibit extended π-conjugation, which can improve UV-Vis absorption properties and anticancer activity .

Biological Activity

Overview

6-Bromo-1-isopropyl-3,3-dimethyl-1,3-dihydro-indol-2-one is a synthetic compound belonging to the indole family, which is renowned for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology, antimicrobial research, and anti-inflammatory studies.

- Molecular Formula : C₁₃H₁₆BrNO

- Molecular Weight : 282.19 g/mol

- CAS Number : 1581753-95-8

The compound is synthesized through bromination of an indole precursor and exhibits significant stability due to its unique isopropyl and dimethyl groups, contributing to its reactivity and biological properties .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It modulates the activity of specific receptors and enzymes, leading to therapeutic effects that are being investigated across multiple biological systems. The exact pathways depend on the application context, including cancer treatment and antimicrobial efficacy .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

- Cell Line Studies : In vitro assays demonstrated that this compound exhibited significant antiproliferative activity against various cancer cell lines. Notably, it showed preferential suppression of rapidly dividing A549 lung cancer cells compared to non-tumor fibroblasts .

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| A549 | 5.0 | Significant growth inhibition |

| MCF7 | 7.5 | Moderate growth inhibition |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Minimum Inhibitory Concentration (MIC) : It demonstrated a low MIC against methicillin-resistant Staphylococcus aureus (MRSA), indicating potent antibacterial activity .

| Microorganism | MIC (μg/mL) |

|---|---|

| MRSA | 0.98 |

| Escherichia coli | 2.5 |

| Candida albicans | 4.0 |

Anti-inflammatory Effects

Research indicates that the compound may possess anti-inflammatory properties, potentially modulating inflammatory pathways and reducing cytokine production in various models .

Study on Anticancer Activity

In a focused study on the anticancer effects of indole derivatives, this compound was included in a series of compounds tested against multiple cancer cell lines. The results indicated that this compound not only inhibited cell proliferation but also induced apoptosis in sensitive cell lines .

Study on Antimicrobial Resistance

Another study investigated the efficacy of this compound against drug-resistant strains of bacteria. The results highlighted its potential as a lead compound for developing new antibiotics targeting resistant pathogens .

Q & A

Q. What synthetic routes are commonly employed for preparing brominated indole derivatives like 6-Bromo-1-isopropyl-3,3-dimethyl-1,3-dihydro-indol-2-one?

Methodological Answer: Brominated indoles are typically synthesized via:

- Alkylation/Substitution Reactions : Bromine can be introduced via electrophilic substitution or nucleophilic displacement. For example, 6-bromoindole derivatives are often synthesized using bromine sources like N-bromosuccinimide (NBS) under controlled conditions .

- Condensation Reactions : Ketones or aldehydes react with indole precursors. For instance, 1,3-diphenylpropane-1,3-dione and 6-bromo-1H-indole were condensed to form a Z-configuration indole derivative, highlighting the role of reaction temperature and catalyst selection (e.g., BF₃) .

- Cyclization Strategies : Silicon-directed oxa-Pictet-Spengler cyclizations have been used to synthesize tetrahydro-pyrano[3,4-b]indoles from 2-(2-trimethylsilanyl-1H-indol-3-yl)-ethanols .

Q. Key Considerations :

Q. Which spectroscopic techniques are essential for characterizing brominated indole derivatives?

Methodological Answer: Core techniques include:

- X-ray Crystallography : Resolves molecular configuration and bond angles. For example, single-crystal X-ray studies confirmed the asymmetric unit and bond lengths (mean σ(C–C) = 0.004 Å) in a related brominated indole .

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions. In 6-bromoindoles, deshielding of the indole C-6 proton (δ ~7.3–7.7 ppm) and coupling constants (e.g., J = 16 Hz for vinyl protons) are diagnostic .

- IR Spectroscopy : Detects functional groups (e.g., C=O at ~1645 cm⁻¹, C-Br at ~807 cm⁻¹) .

Q. Data Interpretation Tips :

- Compare spectral data with computational models (e.g., DFT) to validate assignments.

- Use HSQC/HMBC for ambiguous proton-carbon correlations .

Advanced Research Questions

Q. How can researchers resolve discrepancies in receptor binding affinity data for brominated indole derivatives?

Methodological Answer: Contradictions in K(i) values (e.g., 3.7–23 nM for 5-HT₆ receptor ligands) may arise from:

- Assay Variability : Differences in cell lines (e.g., HEK-293 vs. CHO) or radioligand purity .

- Compound Stability : Degradation during storage (e.g., light/heat sensitivity). Use LC-MS to verify purity pre-assay .

- Structural Isomerism : Z/E configurations or rotameric states can alter binding. Confirm stereochemistry via NOESY or X-ray .

Q. Recommended Workflow :

Validate assay conditions using positive controls (e.g., known 5-HT₆ antagonists).

Perform dose-response curves in triplicate.

Cross-validate with orthogonal assays (e.g., functional cAMP assays) .

Q. What experimental strategies mitigate degradation of brominated indoles during long-term stability studies?

Methodological Answer:

- Temperature Control : Continuous cooling (4°C) reduces organic degradation rates, as observed in wastewater matrix studies .

- Light Protection : Store samples in amber vials to prevent photolytic debromination.

- Matrix Stabilization : Add antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to inhibit oxidative side reactions.

Q. Validation :

- Monitor degradation via HPLC-UV at intervals (e.g., 0, 6, 12, 24 hours).

- Use accelerated stability testing (40°C/75% RH) to predict shelf life .

Q. How can synthetic yields of brominated indoles be optimized through reaction condition adjustments?

Methodological Answer:

- Catalyst Screening : BF₃·Et₂O improves cyclization efficiency but may cause dimerization (e.g., dimeric products formed with acetone) .

- Solvent Optimization : Polar aprotic solvents (e.g., DCM) enhance electrophilic bromination, while THF favors nucleophilic substitutions.

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 30 minutes) and improves regioselectivity .

Case Study :

A 78% yield was achieved for (Z)-3-(6-bromo-1H-indol-3-yl)-1,3-diphenylprop-2-en-1-one using stoichiometric ketone and indole under reflux .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.